molecular formula C23H18O4 B14618919 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid CAS No. 60878-10-6

2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid

Cat. No.: B14618919
CAS No.: 60878-10-6
M. Wt: 358.4 g/mol
InChI Key: AREIOLWAMNBPSE-UHFFFAOYSA-N
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Description

2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an acryloyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate This intermediate can be synthesized through the nucleophilic substitution of a benzyloxy group onto a phenyl ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and concentration of reagents. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.

    Reduction: The acryloyl group can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.

Major Products

    Oxidation: Benzoquinones and other oxidized derivatives.

    Reduction: Saturated compounds with reduced double bonds.

    Substitution: Nitro, sulfo, or other substituted derivatives on the phenyl ring.

Scientific Research Applications

2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the acryloyl and benzoic acid moieties can engage in covalent bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(Methoxy)phenyl]acryloyl}benzoic acid
  • 2-{3-[2-(Ethoxy)phenyl]acryloyl}benzoic acid
  • 2-{3-[2-(Phenoxy)phenyl]acryloyl}benzoic acid

Uniqueness

2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

60878-10-6

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-[3-(2-phenylmethoxyphenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C23H18O4/c24-21(19-11-5-6-12-20(19)23(25)26)15-14-18-10-4-7-13-22(18)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,25,26)

InChI Key

AREIOLWAMNBPSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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